molecular formula C12H22O2 B8311879 2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol

2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanol

Cat. No. B8311879
M. Wt: 198.30 g/mol
InChI Key: SAQBVFACSCKZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06011028

Procedure details

To a stirring THF solution of the Grignard reagent (formed from 2-(bromomethyl)tetrahydro-2H-pyran, 16a and powdered magnesium, 20 milligram-atoms) and cooled to -30° C., CuI is added as a bolus. After approx. 10 min., a solution of cyclohexene oxide (10 mmol) is added slowly, maintaining the reaction temperature below -25° C. until the addition is complete. The mixture is then stirred at 0° C. for 2 hours and checked by TLC and/or GC. The reaction is quenched by pouring into concentrated NH4Cl solution (if starting material remains, the reaction may be warmed to r.t. and followed by TLC or GC until no additional starting material is observed). Also, the addition of some concentrated NH4OH solution combined with vigorous stirring may be used to remove suspended CuI from the mixture. This mixture is then extracted with 2 portions of ether or 1:1 EA-hexane. The combined extracts are then washed with brine and dried (MgSO4). The product may be sufficiently pure at this point for use in the next reaction. Otherwise, it may be purified by distillation or flash chromatography.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
20 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH4+].[OH-:9]>[Cu]I.C1COCC1>[O:9]1[CH2:4][CH2:3][CH2:2][CH2:1][CH:6]1[CH2:5][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]1[OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C12C(CCCC1)O2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Grignard reagent
Quantity
20 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below -25° C.
ADDITION
Type
ADDITION
Details
until the addition
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by pouring into concentrated NH4Cl solution (
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
may be warmed to r.t.
STIRRING
Type
STIRRING
Details
with vigorous stirring may
CUSTOM
Type
CUSTOM
Details
to remove
EXTRACTION
Type
EXTRACTION
Details
This mixture is then extracted with 2 portions of ether or 1:1 EA-hexane
WASH
Type
WASH
Details
The combined extracts are then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The product may be sufficiently pure at this point for use in the next reaction
DISTILLATION
Type
DISTILLATION
Details
Otherwise, it may be purified by distillation or flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
O1C(CCCC1)CC1C(CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.